molecular formula C9H10BF3O2 B14180023 Dimethyl (4-(trifluoromethyl)phenyl)boronate CAS No. 873066-23-0

Dimethyl (4-(trifluoromethyl)phenyl)boronate

Cat. No.: B14180023
CAS No.: 873066-23-0
M. Wt: 217.98 g/mol
InChI Key: FXAFJCWFFVNRLQ-UHFFFAOYSA-N
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Description

Dimethyl (4-(trifluoromethyl)phenyl)boronate is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of a boronate group attached to a phenyl ring substituted with a trifluoromethyl group. The trifluoromethyl group imparts unique electronic properties to the compound, making it valuable in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (4-(trifluoromethyl)phenyl)boronate can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)phenylboronic acid with dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (4-(trifluoromethyl)phenyl)boronate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl (4-(trifluoromethyl)phenyl)boronate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl (4-(trifluoromethyl)phenyl)boronate in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Dimethyl (4-(trifluoromethyl)phenyl)boronate can be compared with other boronate compounds such as:

The presence of the trifluoromethyl group in this compound makes it unique, providing enhanced stability and reactivity in various chemical reactions .

Properties

CAS No.

873066-23-0

Molecular Formula

C9H10BF3O2

Molecular Weight

217.98 g/mol

IUPAC Name

dimethoxy-[4-(trifluoromethyl)phenyl]borane

InChI

InChI=1S/C9H10BF3O2/c1-14-10(15-2)8-5-3-7(4-6-8)9(11,12)13/h3-6H,1-2H3

InChI Key

FXAFJCWFFVNRLQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C(F)(F)F)(OC)OC

Origin of Product

United States

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